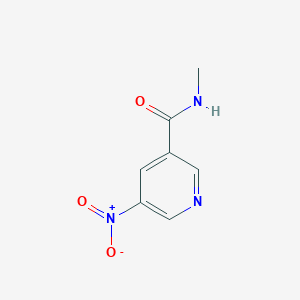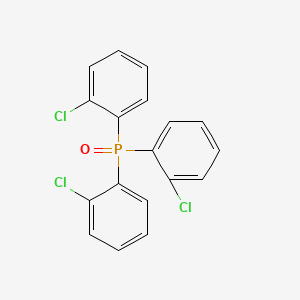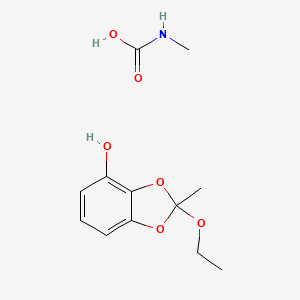
N-Dodecyl-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Dodecyl-L-valine is a derivative of the essential amino acid L-valine, which is known for its role in protein synthesis and muscle metabolism. This compound features a dodecyl (12-carbon) alkyl chain attached to the nitrogen atom of the valine molecule, giving it unique amphiphilic properties. These properties make this compound particularly interesting for applications in various fields, including biochemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Dodecyl-L-valine can be synthesized through a series of chemical reactions. One common method involves the reaction of L-valine with dodecylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions can further enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Dodecyl-L-valine undergoes various chemical reactions, including:
Oxidation: The alkyl chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Dodecanol, dodecanal, dodecanoic acid.
Reduction: Dodecylamine derivatives.
Substitution: Various N-substituted valine derivatives.
Aplicaciones Científicas De Investigación
N-Dodecyl-L-valine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of N-Dodecyl-L-valine is largely attributed to its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic environments. This property enables the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. In drug delivery systems, this compound can enhance the solubility and bioavailability of hydrophobic drugs by forming micelles or other colloidal structures .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-hydroxyalkyl)-L-valine: Similar in structure but with a hydroxyl group, making it more hydrophilic.
N-Dodecyl-L-alanine: Similar but with alanine instead of valine, affecting its interaction with biological systems.
N-Dodecyl-L-glycine: Similar but with glycine, which lacks the branched side chain of valine.
Uniqueness
N-Dodecyl-L-valine stands out due to its specific combination of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring the stabilization of lipid bilayers or the solubilization of hydrophobic compounds. Its branched side chain also provides unique steric effects that can influence its interactions with other molecules and surfaces .
Propiedades
Número CAS |
60653-99-8 |
|---|---|
Fórmula molecular |
C17H35NO2 |
Peso molecular |
285.5 g/mol |
Nombre IUPAC |
(2S)-2-(dodecylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C17H35NO2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(15(2)3)17(19)20/h15-16,18H,4-14H2,1-3H3,(H,19,20)/t16-/m0/s1 |
Clave InChI |
GWFLKPJINZSTEH-INIZCTEOSA-N |
SMILES isomérico |
CCCCCCCCCCCCN[C@@H](C(C)C)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCNC(C(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14602686.png)







![7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14602752.png)


